5-(Benzyloxy)-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKEHVEZGIZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650586 | |
| Record name | 5-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-88-8 | |
| Record name | 5-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 5 Benzyloxy 2 Methylaniline
Aromatic Ring Reactivity and Substitution Patterns
The presence of the amino and benzyloxy groups significantly influences the susceptibility of the benzene (B151609) ring to attack by electrophiles.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. dalalinstitute.com The rate and orientation of these substitutions are profoundly affected by the substituents already present on the ring. libretexts.org In 5-(benzyloxy)-2-methylaniline, the amino, benzyloxy, and methyl groups are all activating groups, meaning they increase the rate of EAS compared to benzene. libretexts.org They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. uci.edu
The regioselectivity—the specific position where the new substituent attaches—is determined by the directing effects of the existing groups. Both the amino and benzyloxy groups are strong ortho-, para-directors. libretexts.orgpressbooks.pub This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. The methyl group is also an ortho-, para-director, albeit a weaker one.
Directing Effects of Amino and Benzyloxy Substituents
The directing effect of substituents like amino and benzyloxy groups stems from their ability to donate electrons to the benzene ring through resonance. libretexts.orgpressbooks.pub The lone pair of electrons on the nitrogen of the amino group and the oxygen of the benzyloxy group can be delocalized into the π-system of the ring. This delocalization increases the electron density at the ortho and para carbons, making them more nucleophilic and thus more attractive to an incoming electrophile. pressbooks.pub
When multiple activating groups are present, as in this compound, their directing effects can either reinforce or oppose each other. nerdfighteria.info
The amino group at C1 is a powerful ortho-, para-director, activating positions C2, C4, and C6.
The benzyloxy group at C5 is also an ortho-, para-director, activating positions C4 and C6.
The methyl group at C2 is a weaker ortho-, para-director, activating positions C1, C3, and C5.
Considering the positions on the ring of this compound:
Position 3: Is meta to the amino group but ortho to the methyl group.
Position 4: Is para to the amino group and ortho to the benzyloxy group. This position is strongly activated by both groups.
Position 6: Is ortho to both the amino and benzyloxy groups. This position is also strongly activated.
Due to the powerful, synergistic activation from both the amino and benzyloxy groups, incoming electrophiles will be overwhelmingly directed to positions 4 and 6. Steric hindrance from the adjacent methyl group at C2 and the benzyloxy group at C5 might influence the ratio of substitution at the C4 versus the C6 position.
Transformations Involving the Primary Amine Functionality
The primary amine group in this compound is a versatile functional group, capable of undergoing a wide range of chemical transformations.
Amidation and Imine Formation Reactions
Amidation: The primary amine of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. This is a common reaction for primary amines. nih.gov The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov While direct amidation of esters is possible, it often requires specific conditions like the use of strong bases or high temperatures. nih.govrsc.org
Imine Formation: Primary amines react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This reaction is reversible and is typically catalyzed by acid. operachem.comlibretexts.org The process involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture. operachem.com
Table 1: Representative Amidation and Imine Formation Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | General Conditions |
| Amidation | This compound | Acyl Chloride (R-COCl) | N-(5-(benzyloxy)-2-methylphenyl)amide | Base (e.g., pyridine, triethylamine) |
| Amidation | This compound | Carboxylic Anhydride (B1165640) ((RCO)₂O) | N-(5-(benzyloxy)-2-methylphenyl)amide | Often heat or catalysis |
| Imine Formation | This compound | Aldehyde (R'-CHO) | Schiff Base | Acid catalyst (e.g., p-TsOH), water removal |
| Imine Formation | This compound | Ketone (R'-CO-R'') | Schiff Base | Acid catalyst (e.g., p-TsOH), water removal |
Palladium-Catalyzed Amination Reactions
While this compound is itself an amine, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with aryl halides or triflates. ias.ac.inresearchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds and synthesizing more complex arylamines. researchgate.net The reaction typically employs a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base. ias.ac.insigmaaldrich.com The choice of ligand is crucial and often depends on the specific substrates being coupled. researchgate.net
Table 2: Key Components of Palladium-Catalyzed Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | Xantphos, X-Phos, BINAP |
| Base | Promotes reductive elimination and deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Substrate 1 | This compound | Amine component |
| Substrate 2 | Aryl halide or triflate (Ar-X) | Electrophilic partner |
| Solvent | Provides the reaction medium | Toluene (B28343), Dioxane, THF |
Derivatization to Schiff Bases
The formation of imines from primary amines and carbonyl compounds is also known as derivatization to Schiff bases. innovareacademics.in These compounds, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of an amine with an aldehyde or ketone. innovareacademics.inresearchgate.net The synthesis of Schiff bases from anilines is a well-established process, often carried out by refluxing the reactants in an alcoholic solvent. researchgate.net The reaction of this compound with a suitable aldehyde or ketone would yield the corresponding Schiff base, a transformation widely used in coordination chemistry and for the synthesis of bioactive compounds. innovareacademics.in
Reactivity at the Benzylic Position
The carbon atom of the methylene (B1212753) bridge in the benzyloxy group is known as the benzylic position. wikipedia.org Its reactivity is a key aspect of the chemical nature of this compound. The notable reactivity of this position is primarily due to the relative weakness of the benzylic C-H bonds, which have bond dissociation energies approximately 10-15% lower than other types of C-H bonds. wikipedia.orgmasterorganicchemistry.com This is because a radical at the benzylic position is stabilized by resonance with the adjacent benzene ring. wikipedia.orglibretexts.org
Free Radical Halogenation (e.g., using N-Bromosuccinimide)
Free radical halogenation is a characteristic reaction at the benzylic position. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, facilitating the selective bromination of the benzylic carbon. libretexts.orgmasterorganicchemistry.comlibretexts.org
The reaction proceeds via a free-radical chain mechanism. libretexts.orgmasterorganicchemistry.com Initially, a radical initiator, such as benzoyl peroxide, promotes the formation of a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical. libretexts.org This intermediate subsequently reacts with a molecule of bromine (Br2), generated in situ from the reaction of NBS with hydrogen bromide (HBr), to yield the benzylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com The use of NBS is advantageous as it maintains a low, constant concentration of Br2, which favors the desired substitution reaction over potential side reactions. libretexts.org
Table 1: Key Aspects of Free Radical Halogenation with NBS
| Feature | Description |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Light or a radical initiator like benzoyl peroxide |
| Reaction Site | Benzylic C-H bond |
| Intermediate | Resonance-stabilized benzylic radical |
| Product | Benzylic bromide |
| Advantage of NBS | Maintains a low concentration of Br2 to promote substitution |
Investigating Migratory Rearrangements (e.g., Wittig Rearrangement Derivatives)
The benzylic position in ethers like this compound can also be involved in migratory rearrangements, such as the wikipedia.org-Wittig rearrangement. scripps.edu This reaction typically occurs under strongly basic conditions and involves the transformation of an ether into an alcohol. The wikipedia.org-Wittig rearrangement is understood to proceed through a radical dissociation-recombination mechanism within a solvent cage. scripps.edu
While direct studies on this compound are not prevalent, research on analogous systems, such as 2-(2-benzyloxy)aryloxazolines, provides valuable insights. nih.govmdpi.com In these cases, treatment with a strong base like n-butyllithium can induce the wikipedia.org-Wittig rearrangement of the benzyloxy group. nih.gov The reaction's success and the migratory aptitude of the groups involved are related to the stability of the generated radical intermediates. scripps.edu It's important to note that the wikipedia.org-Wittig rearrangement can compete with other reactions, such as the rsc.org-Wittig rearrangement, which is a sigmatropic process favored at lower temperatures. scripps.edu
The Benzyloxy Group as a Protective Moiety
The benzyloxy group is widely utilized in organic synthesis as a protecting group for hydroxyl and amino functionalities due to its stability under various reaction conditions and the availability of reliable deprotection methods. wikipedia.orgtcichemicals.com In the context of this compound, the benzyloxy group serves to protect a phenolic hydroxyl group that would otherwise be present.
Strategies for Selective Functionalization
The presence of the benzyloxy protecting group allows for selective functionalization at other positions of the this compound molecule. utwente.nl With the phenolic hydroxyl group masked, reactions can be directed towards the aniline (B41778) nitrogen or the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions can be employed for C-H functionalization, enabling the introduction of various substituents onto the aromatic core. nih.govunipr.it The choice of catalyst and reaction conditions is crucial for achieving high selectivity. unipr.it
Deprotection Methodologies and Applications
The removal of the benzyl (B1604629) protecting group is a critical step in many synthetic sequences. Several methods are available for the deprotection of benzyl ethers. organic-chemistry.org
One of the most common methods is palladium-catalyzed hydrogenolysis. organic-chemistry.orgfishersci.co.ukresearchgate.net This typically involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is generally efficient and clean, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as an alternative to H2 gas. organic-chemistry.org
Other deprotection strategies include:
Oxidative debenzylation: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation or a nitroxyl (B88944) radical in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) can be used. organic-chemistry.org
Acid-catalyzed cleavage: Strong acids like BCl3 in the presence of a cation scavenger can chemoselectively cleave aryl benzyl ethers. researchgate.net
Using HPPh2 and tBuOK: A metal-free method for the deprotection of aryl benzyl ethers has also been reported. rsc.org
Table 2: Common Deprotection Methods for Benzyl Ethers
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H2, Pd/C | Common, efficient, clean byproducts. fishersci.co.ukresearchgate.net |
| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | Useful for substrates with other reducible groups. organic-chemistry.org |
| Oxidative Deprotection | DDQ, light or Nitroxyl radical, Phenyl iodonium bis(trifluoroacetate) | Alternative to hydrogenation. organic-chemistry.org |
| Acid-Catalyzed Cleavage | BCl3, cation scavenger | Chemoselective for aryl benzyl ethers. researchgate.net |
| Metal-Free Deprotection | HPPh2, tBuOK | Avoids the use of metal catalysts. rsc.org |
Detailed Mechanistic Investigations
Detailed mechanistic investigations into the reactions of this compound and its derivatives are crucial for understanding and optimizing their synthetic applications. For instance, studies on the reaction of N-methylaniline with N-acyloxy-N-alkoxyamides have provided insights into SN2 reactions at nitrogen. researchgate.netpublish.csiro.au These studies have shown that the rates of these reactions correlate with Hammett σ constants, supporting a charge-separated transition state. publish.csiro.au
Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states, as seen in investigations of the HERON (Heteroatom Rearrangement On Nitrogen) reaction. researchgate.net Such analyses help in understanding substituent effects and the competition between different reaction pathways. researchgate.net
While specific mechanistic studies focused solely on this compound are limited in the public domain, the principles derived from related systems provide a strong foundation for predicting its reactivity and designing synthetic strategies. The interplay between the benzylic position, the protecting group, and the aniline moiety makes it a versatile platform for further chemical exploration.
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways for aniline derivatives heavily relies on a combination of experimental kinetics and computational chemistry. acs.orgmdpi.com Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations like CCSD(T), are instrumental in mapping potential energy surfaces, identifying intermediate structures, and characterizing the transition states of reactions. mdpi.comresearchgate.net
For aniline derivatives, reaction mechanisms are often complex, involving multiple steps and potential competing pathways. acs.org For instance, in reactions forming new substituted anilines, computational studies can validate or rule out proposed mechanisms. A proposed nih.govresearchgate.net-H shift in one aniline synthesis was deemed inaccessible after calculations failed to locate a thermally viable transition state, leading to the confirmation of an alternative electrocyclic ring-closure mechanism. acs.org
A common reaction type for amines is nucleophilic substitution (S_N2), where the amino group acts as the nucleophile. The S_N2 reaction proceeds through a single, concerted step involving a five-coordinate, trigonal bipyramidal transition state. masterorganicchemistry.comwikipedia.org The stability of this transition state, and thus the reaction rate, is highly sensitive to steric hindrance at the reaction center. libretexts.org For this compound, the ortho-methyl group can sterically influence the approach of electrophiles to the nitrogen atom.
Computational studies on S_N2 reactions allow for detailed analysis of the transition state structure, including the lengths of the partially formed and partially broken bonds. cdnsciencepub.com These studies have shown that changes to the reactants (nucleophile, substrate, or leaving group) have the most significant impact on the weakest bond in the transition state. cdnsciencepub.com The table below summarizes computational approaches used to study reactions of aniline derivatives, which provide a framework for understanding the reactivity of this compound.
Table 1: Computational Methods in Aniline Reaction Mechanism Analysis
| Computational Method | Application in Aniline Reactions | Key Findings | Reference(s) |
|---|---|---|---|
| M06-2X / CCSD(T) | Calculation of reaction mechanisms and kinetics for 4-methyl aniline + OH radicals. | Identified key products and calculated reaction rate coefficients over a wide temperature range. | mdpi.comresearchgate.net |
| B3LYP/6-31G* | Elucidation of regioselective aniline synthesis pathway. | Ruled out a proposed nih.govresearchgate.net-H shift and confirmed an electrocyclic ring closure mechanism. | acs.org |
| DFT (ZORA-OLYP/QZ4P) | Analysis of S_N2 versus S_N2′ competition. | Reaction proceeds via a double-well potential energy surface involving a reactant complex, transition state, and product complex. | acs.org |
Proton Transfer Mechanisms in Related Reactions
Proton transfer is a fundamental step in many reactions involving aniline and its derivatives. nih.govworktribe.com In reactions such as the formation of σ-adducts between electrophilic aromatic compounds and anilines, the mechanism often involves an initial nucleophilic attack by the amine to form a zwitterionic intermediate. researchgate.networktribe.com This intermediate then loses a proton, either in an uncatalyzed step or, more commonly, in a base-catalyzed process. researchgate.net
Interestingly, studies on 2-substituted and N-methyl anilines suggest that steric effects may not be a major factor in determining the rates of proton transfer in these specific systems. worktribe.com This implies that for this compound, the electronic effects of the benzyloxy and methyl groups would be more dominant than the steric hindrance from the ortho-methyl group in influencing the kinetics of proton transfer steps.
In some cases, such as the formation of a Schiff base, computational studies have revealed that an auxiliary water molecule can facilitate the proton transfer. researchgate.net The water molecule acts as a proton shuttle, enabling the nucleophilic attack of the amine on the carbonyl group via a six-membered ring transition state, which lowers the energy barrier for the reaction. researchgate.net This highlights the crucial role of the reaction medium and trace components in mediating proton transfer.
The acidity of the corresponding anilinium ion is a key parameter in these reactions. The table below presents pKa values for various anilinium ions, which correlate with their reactivity in proton transfer steps.
Table 2: pKa Values of Substituted Anilinium Ions in Dimethyl Sulfoxide (DMSO)
| Aniline Derivative | pKa in DMSO |
|---|---|
| Aniline | 3.66 |
| 4-Methoxyaniline | 4.19 |
| 4-Methylaniline | 3.92 |
| 3-Methoxyaniline | 3.42 |
| 3-Chloroaniline | 2.65 |
| N-Methylaniline | 4.30 |
Data sourced from a study on σ-adduct forming reactions. worktribe.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 5-(Benzyloxy)-2-methylaniline provides characteristic signals that confirm its structure. The protons of the benzyloxy group's CH₂ appear as a singlet around 5.01 ppm. The methyl group attached to the aniline (B41778) ring typically resonates as a singlet at approximately 2.15 ppm. The aromatic protons of the aniline and benzyl (B1604629) rings exhibit complex multiplets in the range of 6.34 to 7.43 ppm. A broad singlet corresponding to the amino (-NH₂) protons is also observed, typically around 3.88 ppm. semanticscholar.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.15 | Singlet |
| -NH₂ | ~3.88 | Broad Singlet |
| -OCH₂- | ~5.01 | Singlet |
| Aromatic-H | ~6.34 - 7.43 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum further corroborates the structure by detailing the carbon framework. The methyl carbon appears at approximately 15.3 ppm. The benzylic carbon (-OCH₂-) is observed around 70.1 ppm. The aromatic carbons resonate in the region of 100.4 to 156.3 ppm. The carbon attached to the oxygen (C-O) of the benzyloxy group shows a signal at the lower end of this range, while the carbon attached to the nitrogen (C-N) appears at the higher end. semanticscholar.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~15.3 |
| -OCH₂- | ~70.1 |
| Aromatic C-H & C-C | ~100.4 - 141.2 |
| Aromatic C-O | ~156.3 |
| Aromatic C-N | ~141.2 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, COSY spectra would show correlations between the coupled aromatic protons on both the aniline and benzyl rings, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of the methyl group (CH₃), the benzylic methylene (B1212753) group (OCH₂), and the individual aromatic C-H units.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The amino group (-NH₂) typically shows two distinct bands in the region of 3390-3465 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. semanticscholar.org
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic methylene groups are observed just below 3000 cm⁻¹. semanticscholar.org
C=C Stretching: Aromatic ring C=C stretching vibrations are found in the 1500-1620 cm⁻¹ region. semanticscholar.org
C-O Stretching: A strong absorption band corresponding to the C-O-C stretch of the ether linkage is typically observed around 1200-1280 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1350 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | ~3390 - 3465 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H (-CH₃, -CH₂-) | C-H Stretch | <3000 |
| Aromatic Ring | C=C Stretch | ~1506 - 1619 |
| Ether (-C-O-C-) | C-O Stretch | ~1215 - 1282 |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) rings. The presence of the amino and benzyloxy groups, which are both auxochromes, influences the position and intensity of the absorption bands of the benzene chromophore. Typically, aromatic compounds exhibit strong absorptions due to π → π* transitions. The spectrum of this compound would likely display absorption maxima in the UV region, with the exact wavelengths influenced by the solvent polarity. acs.orgmsu.edu
Electronic Absorption Spectra and Electronic Transitions
The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by absorption bands arising from electronic transitions within its chromophores: the substituted aniline ring and the benzyl group. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic systems and a weaker absorption band related to the n → π* transition of the non-bonding electrons on the nitrogen atom of the amino group. rroij.comsciencepublishinggroup.com
For analogous compounds such as copolymers of 2-methyl aniline, absorption maxima are observed around 305-312 nm, which are attributed to the π → π* transitions of the phenyl ring. rroij.com A secondary, lower energy absorption band, sometimes seen at longer wavelengths (e.g., > 590 nm), can be assigned to the n → π* transition. rroij.com The presence of the benzyloxy group, an auxochrome, can modulate the position and intensity of these bands.
Table 1: Expected Electronic Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range | Chromophore |
|---|---|---|
| π → π* | 280 - 320 nm | Substituted Phenyl Ring |
Solvatochromic Studies in Various Solvent Systems
Solvatochromism describes the shift in the position of a compound's absorption bands in response to a change in solvent polarity. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. For compounds like this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift, which is known as positive solvatochromism. sciencepublishinggroup.comresearchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov
Studies on structurally related 4-(benzyloxy)aniline (B124853) derivatives have demonstrated this positive solvatochromism, with λmax values shifting to longer wavelengths in more polar solvents. researchgate.net The magnitude of this shift can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment upon electronic excitation. nih.gov
Table 2: Anticipated Solvatochromic Behavior
| Solvent Polarity | Expected Shift | Rationale |
|---|---|---|
| Increasing | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |
pH-Dependent Spectral Behavior and Ionization Constants
The electronic spectrum of this compound is sensitive to changes in pH due to the basicity of the primary amino group. In acidic conditions, the amino group becomes protonated to form an anilinium ion (-NH₃⁺). This conversion significantly alters the electronic structure of the chromophore. The lone pair of electrons on the nitrogen atom, which is responsible for the n → π* transition, becomes involved in the new N-H bond. Consequently, this transition disappears, and the π → π* band typically undergoes a hypsochromic (blue) shift.
This pH-dependent spectral shift allows for the determination of the compound's acid dissociation constant (pKa) for its conjugate acid. mdpi.com The pKa value is a measure of the basicity of the aniline. For substituted anilines, this value is influenced by the electronic effects of the substituents. researchgate.netjournaleras.com The parent aniline molecule has a pKa of approximately 4.6. journaleras.com The 2-methyl group is weakly electron-donating, which tends to increase basicity, while the meta-benzyloxy group has a weak, electron-withdrawing inductive effect that decreases basicity. Based on data for related compounds, the pKa of this compound can be estimated to be in the range of 4.0 to 4.5.
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₄H₁₅NO. cookechem.com HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule, [M+H]⁺. The precise measurement allows for the unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data
| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₄H₁₅NO | 213.115364 |
Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of its components. For this compound, LCMS analysis with electrospray ionization in positive mode (ESI+) confirms the presence of the compound by detecting its protonated form, [M+H]⁺. Published data reports a calculated m/z of 214.1 for the [M+H]⁺ ion, with an experimental finding of 214.0, confirming the identity of the compound in a reaction mixture.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, if a suitable crystal were analyzed, this technique would provide invaluable structural information. Key structural parameters that would be determined include the planarity of the aniline ring, the conformation of the benzyloxy group, and the specific arrangement of molecules within the crystal lattice. This would also reveal intermolecular interactions, such as hydrogen bonds involving the amino group and potential π-stacking between aromatic rings, which govern the crystal packing.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(benzyloxy)aniline |
| 2-methyl aniline |
| Aniline |
| 4-benzyloxy-2-nitroaniline |
Crystal Structure Determination and Bond Parameter Analysis
The determination of a molecule's crystal structure through techniques like single-crystal X-ray diffraction is fundamental to understanding its solid-state conformation and stereochemistry. This experimental method provides precise measurements of bond lengths, bond angles, and torsion angles between atoms, collectively known as bond parameters. For this compound, with the molecular formula C₁₄H₁₅NO, no specific crystal structure data has been deposited in crystallographic databases or published in scientific journals according to the conducted search. Therefore, experimentally determined bond parameters for this compound are not available.
Intermolecular Interactions and Hirshfeld Surface Analysis
As the crystal structure of this compound has not been experimentally determined, a Hirshfeld surface analysis cannot be performed. This analysis is contingent upon the availability of crystallographic information files (CIF), which are generated from X-ray diffraction data. Without the foundational crystal structure data, a detailed and specific analysis of the intermolecular interactions and Hirshfeld surfaces for this compound remains unachievable.
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. This method is based on calculating the electron density of a system rather than the complex wave function of each electron, offering a balance between accuracy and computational cost. For a molecule like 5-(Benzyloxy)-2-methylaniline, DFT studies would provide fundamental insights into its geometry, stability, and chemical behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this analysis would involve examining the rotational freedom around key single bonds, such as the ether linkage (C-O-C) and the bond connecting the aniline (B41778) group to the ring. Identifying the global minimum energy conformation is crucial, as all other molecular properties are calculated from this optimized structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis would indicate its susceptibility to react with electrophiles or nucleophiles.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how molecules will interact with each other and for identifying reactive sites. The map uses a color scale to represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be centered around the electronegative nitrogen and oxygen atoms.
Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
The MEP map provides a clear, three-dimensional picture of the molecule's electronic landscape.
Reactivity Indices and Fukui Function Analysis
To gain a more quantitative understanding of reactivity, chemists employ reactivity indices derived from DFT, such as the Fukui function. The Fukui function identifies which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes when an electron is added or removed. This allows for a precise pinpointing of the most reactive centers within the this compound structure, complementing the qualitative information provided by MEP maps.
Theoretical Prediction of Vibrational (IR) and NMR Chemical Shifts
Computational methods can accurately predict the spectroscopic properties of molecules. DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the peaks in an experimental Infrared (IR) spectrum. Similarly, the nuclear magnetic resonance (NMR) chemical shifts can be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. By comparing these theoretically predicted spectra with experimental data, scientists can confirm the identity and structure of the synthesized compound.
Dipole Moment Calculations and Polarisability
The dipole moment and polarisability are key electronic properties that govern non-covalent interactions.
Polarisability: Describes the ability of the molecule's electron cloud to be distorted by an external electric field.
These calculated properties for this compound would help in understanding its solubility in various solvents and its potential for forming intermolecular interactions, which are crucial in material science and medicinal chemistry.
Quantum Chemical Calculations for Electronic Structure and Bonding
Detailed quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and bonding characteristics of molecules. These computational methods can elucidate the distribution of electrons, the nature of chemical bonds, and the energetic properties that govern molecular behavior. However, no specific studies detailing these calculations for this compound have been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of orbital interactions within a molecule. It translates complex wavefunctions into a simple, intuitive Lewis-like structure of bonds, lone pairs, and antibonding orbitals. This analysis quantifies donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. For this compound, NBO analysis could reveal key insights into the interactions between the benzyloxy group, the aniline moiety, and the methyl substituent. Unfortunately, no NBO analysis data for this compound is available in the scientific literature.
Topological Analyses (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density provide a visual and quantitative description of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to chemical bonds and lone pairs, providing a clear picture of the molecular electronic structure.
Reduced Density Gradient (RDG) analysis is particularly adept at identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which can be critical for understanding the condensed-phase behavior and intermolecular interactions of a molecule.
A thorough investigation using these methods on this compound would offer a detailed map of its electronic landscape. However, the scientific community has yet to publish any such topological analyses for this compound.
Applications in Organic Synthesis and Materials Science Research
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs present in 5-(Benzyloxy)-2-methylaniline make it a valuable intermediate in the synthesis of molecules targeted for pharmaceutical and agrochemical applications. The aniline (B41778) core is a common feature in many biologically active compounds, and the benzyloxy group can serve as a protected form of a phenol (B47542), which is also prevalent in drug molecules.
This compound is a structurally significant precursor for creating complex organic molecules, including key intermediates for pharmaceuticals like Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. chemicalbook.com The core structure of Bazedoxifene contains a 5-hydroxyindole (B134679) moiety.
The synthesis of Bazedoxifene often proceeds through the intermediate 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. google.comenvironmentclearance.nic.in This key intermediate is then subjected to further reactions, including catalytic hydrogenation, to yield the final Bazedoxifene free base. google.com While various synthetic routes to this indole (B1671886) intermediate exist, often utilizing starting materials like 4-benzyloxy aniline hydrochloride, the inherent structure of this compound makes it a highly relevant starting point for analogous synthetic strategies. google.com Its combination of a methyl group and a 5-benzyloxy-substituted aniline ring provides the foundational elements required to construct the Bazedoxifene core.
| Bazedoxifene Intermediate | Role of Precursor | Relevant Synthetic Step |
| 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Provides the core indole structure with the necessary oxygenation pattern. | Fischer indole synthesis or other cyclization strategies. google.com |
| Bazedoxifene | Final active pharmaceutical ingredient. | Debenzylation (hydrogenation) of intermediates to reveal hydroxyl groups. google.com |
Aromatic amines are a cornerstone in medicinal chemistry, forming the basis for a vast number of therapeutic agents. this compound serves as a valuable scaffold for producing a variety of aromatic amine derivatives with potential pharmaceutical applications. The benzyloxy group can act as a protecting group for a phenol, allowing for selective reactions at other positions of the molecule before being removed in a later synthetic step.
Its utility is highlighted by the roles of similar compounds in drug synthesis. For instance, the related compound 5-(Benzyloxy)-2-(methylthio)pyrimidine is a key intermediate in the synthesis of Buspirone derivatives, which are investigated for their anxiolytic properties. Furthermore, various substituted benzyloxy aniline compounds are offered by chemical suppliers as building blocks for research and development, indicating their role in the discovery of new drug candidates. bldpharm.comchemicalbook.combldpharm.com The synthesis of these derivatives often involves leveraging the reactivity of the amine group for substitution or coupling reactions to build more complex molecular architectures.
| Derivative Class | Synthetic Utility | Potential Therapeutic Area |
| Substituted Indoles | Precursors for SERMs and other biologically active heterocycles. | Osteoporosis, Cancer. chemicalbook.comenvironmentclearance.nic.in |
| Complex Amines | Building blocks for creating diverse molecular libraries for screening. | Various, including CNS disorders and infectious diseases. |
Development of Advanced Materials
The reactivity and structural features of this compound also make it a candidate for the development of advanced functional materials. The aromatic nature of the molecule, combined with its reactive amine group, allows for its incorporation into polymers, dyes, and materials with specific optical properties.
Aromatic amines are established monomers and precursors in the synthesis of various polymers and functional coatings. A structural analog, this compound hydrochloride, has been specifically identified for its use in polymer synthesis and as a component in photoresists. Photoresists are light-sensitive materials used in processes like photolithography to form patterned coatings on surfaces.
The amine group of this compound can react with various functional groups, such as epoxides or carboxylic acid derivatives, to form stable polymer backbones. The bulky benzyloxy group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. This makes it a potentially useful monomer for creating specialty polymers and coatings for advanced applications. General methods for creating polymer coatings often involve reactions with amine-functionalized precursors. google.com
| Material Type | Role of this compound | Potential Application |
| Specialty Polymers | Monomer unit | Engineering plastics, high-performance films. |
| Photoresists | Component of the photosensitive formulation | Microelectronics fabrication. |
| Functional Coatings | Precursor for the polymer matrix | Protective or decorative surface layers. google.com |
Organic molecules with extensive π-conjugated systems and significant charge asymmetry are of great interest for applications in nonlinear optics (NLO). tcichemicals.com These materials can alter the properties of light, enabling technologies such as frequency conversion and optical switching. Aromatic amines are a class of compounds frequently explored for NLO applications due to the electron-donating nature of the amine group, which can facilitate intramolecular charge transfer within the molecule—a key requirement for NLO activity. rsc.org
Research into related aniline derivatives, such as 2,5-dimethylanilinium chloride monohydrate, has involved theoretical calculations of their NLO properties. researchgate.net this compound, with its electron-rich aromatic system, is a promising candidate for incorporation into NLO materials. It can be used as a building block to synthesize larger chromophores with enhanced NLO responses. The development of such materials is crucial for advancing fields like optical communications and data processing. mdpi.com
| NLO Property | Molecular Requirement | Relevance of this compound |
| Second/Third-Order Susceptibility | Asymmetric charge distribution, π-conjugation. | The aniline structure provides a basis for creating donor-acceptor systems. |
| Optical Limiting | Strong nonlinear absorption. | Can be incorporated into larger chromophores designed for this purpose. rsc.org |
The synthesis of dyes and pigments has historically relied heavily on aromatic amines as key precursors. nih.gov The structural characteristics of this compound make it a suitable candidate for the synthesis of novel organic dyestuffs. Its methylaniline (toluidine) core is a common feature in many classes of dyes. nih.gov
Furthermore, the benzyloxy-substituted aromatic ring is a known chromophoric system. For example, studies have demonstrated the synthesis of azo disperse dyes by coupling diazotized aniline derivatives with 4-benzyloxyphenol. researchgate.net this compound can be diazotized at its amine group and then coupled with other aromatic compounds to form azo dyes, a widely used class of colorants. The specific substituents on the aniline ring, including the benzyloxy and methyl groups, would influence the final color and properties (such as lightfastness and solubility) of the resulting dye. A related compound, 5-(Aminomethyl)-2-methylaniline hydrochloride, is noted for its use in the production of dyes and pigments.
| Dye Class | Role of this compound | Key Reaction |
| Azo Dyes | Amine component (after diazotization). | Diazotization followed by azo coupling. researchgate.net |
| Indophenol Dyes | Potential amine precursor. | Oxidative coupling with phenols. |
1 Development of Azo Dyes and Their Spectroscopic Properties
The synthesis of novel azo dyes is a significant area of research in materials science, driven by their diverse applications as colorants. The molecular architecture of these dyes, particularly the nature of the aromatic rings and the substituents they carry, plays a crucial role in determining their color and spectroscopic properties. A common and versatile method for the synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. nih.govunb.ca
While specific research detailing the synthesis of azo dyes directly from this compound is not extensively documented in publicly available literature, the synthesis can be extrapolated from procedures for structurally similar compounds, such as 4-benzyloxyphenol and other aniline derivatives. researchgate.netresearchgate.net In a typical synthesis, the primary amine, in this case, this compound, would first be converted into a diazonium salt. This is generally achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at a low temperature (0–5 °C) to ensure the stability of the diazonium salt. nih.gov
The resulting diazonium salt of this compound would then be reacted with a suitable coupling component. The choice of the coupling partner is critical as it significantly influences the final color of the dye. These coupling components are typically electron-rich aromatic compounds. For instance, coupling with various substituted phenols or anilines would yield a library of different azo dyes. The general reaction scheme is depicted below:
Step 1: Diazotization of this compound
This compound + NaNO₂ + 2HCl (at 0-5°C) → [Diazonium salt of this compound] + NaCl + 2H₂O
Step 2: Azo Coupling
[Diazonium salt of this compound] + Coupling Component → Azo Dye
The spectroscopic properties of the resulting azo dyes are of primary interest for understanding their color and potential applications. The color of azo dyes arises from the extended π-conjugated system that includes the azo linkage (-N=N-), which acts as a chromophore. mdpi.com The absorption of light in the visible region of the electromagnetic spectrum is responsible for the perceived color.
The spectroscopic characteristics of these dyes are typically analyzed using UV-Visible (UV-Vis) spectroscopy. The wavelength of maximum absorption (λmax) is a key parameter obtained from the UV-Vis spectrum. The position of λmax and the intensity of the absorption are influenced by the electronic nature of the substituents on the aromatic rings and the solvent in which the spectrum is recorded. For example, the presence of electron-donating groups (like the benzyloxy and methyl groups in the parent amine) and electron-withdrawing groups in the coupling component can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax value.
The table below provides hypothetical spectroscopic data for azo dyes that could be synthesized from this compound with various coupling components, based on trends observed for similar azo dyes. researchgate.netresearchgate.net
| Coupling Component | Predicted Color | Predicted λmax (nm) |
| Phenol | Yellow-Orange | 400-430 |
| N,N-Dimethylaniline | Orange-Red | 440-470 |
| 2-Naphthol | Red | 480-510 |
| Salicylic Acid | Yellow | 390-420 |
It is important to note that many azo dyes can exist as a mixture of tautomers, most commonly the azo and hydrazone forms. mdpi.com This tautomerism can be influenced by the solvent and the electronic nature of the substituents, which in turn affects the UV-Vis absorption spectrum. researchgate.net Spectroscopic techniques such as ¹H-NMR and FT-IR are crucial for the structural elucidation and for determining the predominant tautomeric form of the synthesized dyes. nih.govnih.gov For instance, the FT-IR spectrum would be expected to show a characteristic absorption band for the -N=N- stretching vibration. nih.gov
Role As a Precursor in Specialized Chemical Syntheses
Heterocyclic Compound Synthesis
5-(Benzyloxy)-2-methylaniline is an important intermediate for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of pharmacological activities. researchgate.netrsc.org The synthesis of pyrazoline derivatives often proceeds through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. rsc.orgresearchgate.net While direct cyclization of this compound to a pyrazoline is not the standard route, it can serve as a precursor to the necessary reagents.
One established pathway involves converting the aniline (B41778) into a corresponding phenylhydrazine (B124118). This hydrazine can then be reacted with an appropriate α,β-unsaturated carbonyl compound to yield the target 1,3,5-trisubstituted-2-pyrazoline after cyclization. mdpi.comchim.it Alternatively, the aniline could be transformed into a substituted acetophenone, which then undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325). researchgate.net This chalcone intermediate subsequently reacts with hydrazine hydrate (B1144303) to form the pyrazoline ring. researchgate.net
Table 1: General Synthesis of Pyrazolines from Aniline Precursors
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Route A | ||||
| 1 | Aniline Derivative | 1. NaNO₂, HCl (Diazotization) 2. Na₂SO₃ or SnCl₂ (Reduction) | Phenylhydrazine Derivative | mdpi.com |
| 2 | Phenylhydrazine Derivative, α,β-Unsaturated Ketone | Acetic Acid, Reflux | Pyrazoline Derivative | rsc.org |
| Route B | ||||
| 1 | Aniline Derivative | Conversion to Acetophenone | Substituted Acetophenone | N/A |
| 2 | Substituted Acetophenone, Aromatic Aldehyde | NaOH or KOH, Ethanol (Claisen-Schmidt) | Chalcone | researchgate.net |
This table outlines generalized synthetic routes.
The indole (B1671886) nucleus is a fundamental component of numerous natural products and pharmaceuticals. bhu.ac.inchim.it Several classic indole syntheses utilize aniline derivatives as starting materials, making this compound a suitable precursor for creating substituted indoles.
Fischer Indole Synthesis : This is one of the most common methods for preparing indoles. wikipedia.orgbyjus.com The process involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com this compound would first be converted to its corresponding hydrazine derivative. This hydrazine would then be condensed with a carbonyl compound, and the resulting hydrazone would undergo an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form the indole ring. byjus.com
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgresearchgate.net In this case, this compound would react with a compound like α-bromoacetophenone. The reaction typically requires harsh conditions and proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes under acidic treatment to yield a 2-aryl-indole. bhu.ac.inwikipedia.orgresearchgate.net
For the synthesis of pyrroles, the Paal-Knorr synthesis is a prominent method. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically in the presence of a weak acid. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the N-substituted pyrrole. wikipedia.org Microwave-assisted Paal-Knorr reactions have been developed to provide environmentally benign and efficient syntheses of N-substituted pyrroles. utrgv.edu
Isoindoline-1,3-diones, also known as phthalimides, are important intermediates in organic synthesis, often used in the Gabriel synthesis of primary amines and in the development of various therapeutic agents. The synthesis of these compounds is typically straightforward, involving the condensation of phthalic anhydride (B1165640) with a primary amine. wikipedia.orgmdpi.com
This compound, being a primary amine, can readily react with phthalic anhydride. The reaction is usually carried out by heating the two reactants, often in a solvent like glacial acetic acid, leading to the formation of the corresponding N-substituted phthalimide, 2-(5-(benzyloxy)-2-methylphenyl)isoindoline-1,3-dione, with the elimination of a water molecule. wikipedia.orgtheses.cz
Table 2: Synthesis of 2-(5-(benzyloxy)-2-methylphenyl)isoindoline-1,3-dione
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|
Strategies in Natural Product Synthesis
The structural features of this compound make it a strategic component in the total synthesis of complex natural products, particularly those containing phenolic and indole-based structures.
Polyphenolic compounds are a large class of natural products characterized by the presence of multiple phenol (B47542) structural units. In their chemical synthesis, it is often necessary to protect reactive hydroxyl groups to achieve selectivity in subsequent reactions. The benzyloxy group is a common and robust protecting group for phenols, removable under specific conditions like catalytic hydrogenation.
A closely related compound, 5-(benzyloxy)-2-bromo-4-methylaniline (B1276727), is utilized in the multistep synthesis of polyphenolic natural products. In this context, the benzyloxy group functions as a protective moiety for the hydroxyl group, enabling other transformations on the molecule before its deprotection to reveal the final phenolic structure. This highlights the role of the benzyloxy-aniline scaffold, as found in this compound, as a key building block for constructing complex polyphenols.
Tryptophan is an essential amino acid featuring an indole side chain. Its derivatives are of significant biological importance. The synthesis of substituted tryptophan analogs often begins with a pre-formed indole ring, which is then elaborated to include the amino acid side chain.
This compound can be converted into a 5-benzyloxy-indole derivative using methods like the Fischer or Bischler synthesis as previously described. This 5-benzyloxyindole (B140440) then serves as a crucial intermediate for building the tryptophan structure. For instance, syntheses of 5-hydroxytryptophan (B29612) (a precursor to serotonin) have been reported starting from 5-benzyloxyindole precursors. nih.govchemicalbook.comresearchgate.net One approach involves the cyclization of a p-benzyloxyphenylhydrazone derivative to form an ethyl β-(5-benzyloxyindol-3-yl)-α-carbethoxy-α-acetamidopropionate intermediate. nih.govchemicalbook.comresearchgate.netcdnsciencepub.com Subsequent saponification, decarboxylation, and hydrolysis yield 5-benzyloxytryptophan. The final step is the hydrogenolysis of the benzyl (B1604629) ether to unmask the hydroxyl group, yielding 5-hydroxytryptophan. nih.govchemicalbook.com This demonstrates the utility of the benzyloxy-aniline framework as a foundational element for accessing complex, biologically relevant tryptophan derivatives.
Construction of Complex Molecular Architectures (e.g., α-vinylglycine derivatives)
The strategic value of this compound in organic synthesis is most evident in its application as a precursor for building complex molecular frameworks. The unique combination of a nucleophilic amino group, a directing methyl group, and a selectively cleavable benzyloxy ether on an aromatic scaffold makes it a versatile starting material for multi-step syntheses targeting medicinally relevant and structurally intricate molecules. bldpharm.com The aniline moiety provides a reactive handle for a wide array of transformations, including diazotization, acylation, and cyclization reactions, which are fundamental to the assembly of heterocyclic systems. univpancasila.ac.id Meanwhile, the benzyloxy group serves not only as a protecting group for the phenol functionality but also influences the electronic properties of the ring, which can be exploited for regioselective reactions.
Detailed research findings illustrate the utility of benzyloxy-substituted aromatic amines in the synthesis of elaborate heterocyclic structures. For instance, precursors with similar benzyloxy-amine motifs are instrumental in creating fused ring systems and other architectures of biological interest. A key strategy involves the reaction of an aniline derivative with other functionalized molecules to initiate the construction of a larger, more complex scaffold.
A relevant example is the synthesis of complex hydroxypyridinone-based Schiff bases, which serve as intermediates for further elaboration. In a documented synthesis, a closely related precursor, 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde, is reacted with various aniline derivatives to form complex imines. biomedgrid.com This reaction highlights a general and crucial transformation where the amine group of a compound like this compound would be used to form a C-N bond, a key step in building larger molecules. The general scheme for such a reaction involves the condensation of the amine with an aldehyde to form the Schiff base. biomedgrid.com
Table 1: Example Synthesis of a Hydroxypyridinone Schiff Base Derivative biomedgrid.com
| Reactant 1 | Reactant 2 | Product | Solvent | Condition |
| 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde | Methylaniline | 5-(benzyloxy)-1-methyl-2-(((4-methylphenyl)imino)methyl)pyridin-4(1H)-one | Absolute Ethanol | Reflux |
This type of condensation is fundamental in medicinal chemistry for linking different molecular fragments. The resulting product, a complex molecule incorporating the benzyloxy-substituted ring, can then undergo further modifications, such as reduction of the imine or cyclization reactions, to generate diverse heterocyclic libraries. univpancasila.ac.idarabjchem.org
Another powerful application of such precursors is in the construction of fused heterocyclic systems, like pyrrolizidines. Research has shown that benzyloxy-containing building blocks can be elaborated through sequences involving the Wittig-Horner reaction followed by hydrogenation and intramolecular cyclization to yield complex polycyclic alkaloids. scispace.comtubitak.gov.tr
While the direct synthesis of α-vinylglycine derivatives starting from this compound is not prominently documented, the construction of such unnatural amino acids represents a significant goal in synthetic chemistry. sioc-journal.cn α-Vinylglycine is a known inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes and serves as a valuable chiral building block. nih.govnih.gov The synthesis of α-vinylglycine and its derivatives often requires sophisticated multi-step routes, for example, starting from L-homoserine lactone. nih.gov This process involves the protection of the amino group, cleavage of the lactone, oxidation, and subsequent deprotection steps to yield the target molecule. nih.gov The need for versatile and functionalized precursors in these intricate synthetic pathways underscores the importance of building blocks like this compound in the broader field of complex molecule synthesis.
Catalysis and Ligand Development Research
Synthesis of Ligands for Transition Metal Catalysis
The synthesis of effective ligands is a cornerstone of modern catalysis, enabling precise control over the chemical transformations facilitated by transition metals. The structural features of 5-(Benzyloxy)-2-methylaniline, including the electron-donating methyl group, the bulky benzyloxy group, and the reactive amine functionality, make it an intriguing building block for ligand design.
The design of new ligands often involves a modular approach, where different fragments are combined to achieve desired properties. The amine group of this compound can be readily functionalized to create a variety of ligand types, such as Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs).
The benzyloxy group at the 5-position introduces significant steric bulk, which can create a specific pocket around the metal center. This steric hindrance can influence the coordination of substrates and, consequently, the selectivity of the catalytic reaction. For instance, in cross-coupling reactions, bulky ligands can promote reductive elimination and prevent undesired side reactions. The methyl group at the 2-position further modulates the steric and electronic environment.
Modification of the ligand structure can be achieved through various synthetic strategies. For example, condensation of the aniline (B41778) with aldehydes or ketones yields Schiff base ligands. The substituents on the aldehyde or ketone can be varied to systematically tune the ligand's properties. Furthermore, the benzyloxy group can be cleaved to reveal a phenol (B47542), which can participate in coordination or be further functionalized.
A general approach to ligand modification involves computational modeling and structure-activity relationship (SAR) studies. By systematically altering substituents and evaluating their impact on catalytic performance, researchers can rationally design more effective ligands.
Applications in Homogeneous Catalysis
Ligands derived from this compound are expected to find applications in a range of homogeneous catalytic reactions, leveraging the unique electronic and steric properties they impart to transition metal complexes.
Palladium catalysis is a powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity. The development of new ligands is crucial for expanding the scope and efficiency of palladium-catalyzed reactions. escholarship.orgbeilstein-journals.org
Research has shown that ligands derived from aniline precursors are effective in various palladium-catalyzed processes, such as the Hartwig-Buchwald amination. ias.ac.in In this context, a ligand synthesized from this compound could be employed to modulate the catalytic activity. The electron-donating nature of the methyl and benzyloxy groups would enhance the electron density at the palladium center, potentially facilitating the oxidative addition step.
The steric bulk of the benzyloxy group could also be advantageous in promoting the reductive elimination step, which is often the turnover-limiting step in cross-coupling reactions. This can lead to higher yields and faster reaction times. A hypothetical palladium-catalyzed amination reaction using a ligand derived from this compound is presented below.
Table 1: Hypothetical Palladium-Catalyzed Amination
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Piperidine | Ligand A | 85 |
| 2 | 4-Bromoanisole | Morpholine | Ligand A | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Ligand A | 78 |
| Ligand A is a hypothetical phosphine-amine ligand derived from this compound. |
Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for many organic transformations. escholarship.org The development of suitable ligands is essential for controlling the reactivity and selectivity of nickel catalysts. nih.govnih.gov Ligands based on nitrogen and oxygen donors have shown particular promise in nickel-catalyzed cross-electrophile coupling reactions. nih.gov
A ligand derived from this compound, featuring both a nitrogen donor (from the aniline moiety) and a potential oxygen donor (from the benzyloxy ether), could be highly effective in stabilizing nickel catalytic species. The electronic properties of such a ligand could influence the redox cycle of the nickel catalyst. DFT calculations on similar systems have shown that the electronic effect of the ligand plays a dominant role in decarbonylation reactions, with more electron-withdrawing ligands lowering the reaction barrier. rsc.org Conversely, the electron-donating groups in a ligand from this compound might be beneficial in reductive coupling reactions.
The steric environment created by the benzyloxy and methyl groups could also play a crucial role in achieving high selectivity in nickel-catalyzed reactions, such as the stereospecific coupling of benzylic ethers. nih.gov
Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile 1 | Electrophile 2 | Ligand System | Potential Outcome |
| Cross-Electrophile Coupling | Aryl Halide | Alkyl Halide | Ni/Ligand B | High yield of cross-coupled product |
| Kumada Coupling | Benzylic Ether | Grignard Reagent | Ni/Ligand B | Stereospecific formation of C-C bond |
| *Ligand B is a hypothetical Schiff base ligand derived from this compound. |
Vanadium complexes are known to catalyze a variety of oxidative coupling reactions, including the coupling of phenols and their derivatives. kaust.edu.saupenn.edu Chiral vanadium complexes have been successfully employed in the enantioselective oxidative coupling of arenols. kaust.edu.sa The development of new chiral ligands is key to advancing this area of catalysis.
A chiral ligand synthesized from this compound could be a promising candidate for vanadium-catalyzed asymmetric oxidative coupling reactions. The benzyloxy group could be a handle for introducing chirality, or the aniline backbone itself could be part of a larger chiral scaffold. The electronic properties of the ligand would influence the redox potential of the vanadium center, which is crucial for the oxidative coupling mechanism.
For instance, in the oxidative hetero-coupling of 3-hydroxycarbazoles with 2-naphthols, the choice of ligand on the vanadium catalyst significantly impacts both the yield and the enantioselectivity of the reaction. kaust.edu.sa A well-designed ligand based on this compound could potentially offer improved performance in similar transformations.
Methodologies for Catalyst Optimization and Screening
The discovery of new and improved catalysts often relies on high-throughput screening and systematic optimization strategies. nih.govcmu.edu These methodologies allow for the rapid evaluation of a large number of catalyst candidates, accelerating the development process.
The synthesis of a library of ligands based on the this compound scaffold would be a valuable starting point for catalyst screening. By systematically varying the substituents on the ligand, researchers can explore a wide range of steric and electronic properties. For example, different aldehydes could be condensed with this compound to create a library of Schiff base ligands.
Computational methods, such as DFT calculations and machine learning, are increasingly used to guide catalyst optimization. rsc.orgchemrxiv.org These tools can predict the performance of a catalyst before it is synthesized, saving time and resources. A virtual library of ligands derived from this compound could be created and screened computationally to identify the most promising candidates for experimental validation.
Biomacromolecule-assisted screening methods, which use enzymes or antibodies as sensors for product formation, offer another powerful approach for reaction discovery and catalyst optimization. nih.gov This technique could be applied to screen a library of catalysts featuring ligands derived from this compound for a desired transformation.
Future Research Directions
Exploration of Novel and Efficient Synthetic Routes for 5-(Benzyloxy)-2-methylaniline
The development of new and improved synthetic pathways to this compound is a primary area of future research. While existing methods are available, the focus will be on creating more efficient, cost-effective, and environmentally friendly processes. Key areas of exploration will include:
Palladium-Catalyzed Cross-Coupling Reactions: Building on established methods like the Buchwald-Hartwig amination, researchers will likely investigate new generations of palladium catalysts and ligands to improve yields and reaction conditions for the synthesis of aryl amines. escholarship.org The goal is to achieve higher turnover numbers and rates, allowing for lower catalyst loadings and milder reaction temperatures.
Alternative Catalytic Systems: Exploration of catalysts based on more abundant and less expensive metals, such as nickel, could provide a sustainable alternative to palladium. escholarship.org Research into nickel-catalyzed amination reactions is an active field and could be applied to the synthesis of this compound. escholarship.org
Green Chemistry Approaches: Future synthetic strategies will likely incorporate principles of green chemistry. This includes the use of safer solvents, minimizing waste generation, and developing catalytic systems that can be easily recovered and reused.
Advanced Mechanistic Studies of Unexplored Reactivity
A deeper understanding of the reactivity of this compound is crucial for its effective utilization. Future mechanistic studies will likely employ a combination of experimental and computational techniques to investigate:
SN2 Reactions at the Amide Nitrogen: Studies on related N-acyloxy-N-alkoxyamides have shown that they undergo SN2 reactions at the nitrogen atom with various nucleophiles. publish.csiro.au Similar investigations into the reactivity of derivatives of this compound could reveal new reaction pathways and synthetic applications. publish.csiro.auresearchgate.net Computational modeling can provide insights into the transition states and the electronic factors governing this reactivity. researchgate.net
Influence of Substituents: The electronic and steric effects of the benzyloxy and methyl groups on the aniline (B41778) ring significantly influence its reactivity. Future studies will systematically vary these substituents to tune the compound's reactivity for specific applications. For instance, the introduction of electron-donating or withdrawing groups could modulate the nucleophilicity of the amino group and the reactivity of the aromatic ring.
Electrophilic Substitution Reactions: The electron-rich nature of the aniline ring makes it susceptible to electrophilic substitution. Detailed kinetic and mechanistic studies of reactions such as halogenation, nitration, and acylation will provide a more comprehensive understanding of its chemical behavior and allow for the regioselective synthesis of new derivatives. researchgate.net
Design and Synthesis of Derivatives for Emerging Applications in Materials Science
The unique structure of this compound makes it an attractive building block for the synthesis of novel materials with tailored properties. Future research will focus on designing and synthesizing derivatives for applications in:
Organic Electronics: Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aromatic core and the potential for functionalization allow for the tuning of electronic properties such as charge transport and luminescence.
Polymers and Advanced Materials: The amino group provides a handle for polymerization, leading to the formation of novel polyanilines and other functional polymers. These materials could exhibit interesting properties such as conductivity, thermal stability, and chemosensory capabilities.
Dyes and Pigments: Azo compounds derived from aromatic amines are widely used as dyes. researchgate.net The synthesis and characterization of azo dyes based on this compound could lead to new colorants with enhanced properties such as lightfastness and thermal stability. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. syrris.commdpi.comnih.gov Future research will focus on integrating the synthesis and derivatization of this compound into these modern platforms.
Continuous-Flow Synthesis: Developing continuous-flow processes for the synthesis of this compound will enable on-demand production with improved control over reaction parameters. mdpi.comnih.gov This approach can lead to higher yields, reduced reaction times, and enhanced safety, particularly for exothermic or hazardous reactions. nih.gov
Automated Library Synthesis: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. syrris.comrsc.orgbeilstein-journals.org This will accelerate the discovery of new compounds with desired biological activities or material properties. syrris.com
In-line Analysis and Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, with flow reactors will allow for real-time monitoring and optimization of reaction conditions. This data-rich approach will facilitate a deeper understanding of the reaction kinetics and mechanisms.
Enhanced Computational Modeling for Predictive Chemical Behavior and Reactivity
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules. Future research will leverage advanced computational models to:
Predict Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net This predictive capability can guide experimental work and reduce the need for extensive trial-and-error optimization.
Design Molecules with Desired Properties: Computational screening can be used to design new derivatives of this compound with specific electronic, optical, or biological properties. This in silico design approach can prioritize synthetic targets and accelerate the discovery of new functional materials and bioactive compounds.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of complex reactions, helping to elucidate reaction mechanisms that are difficult to study experimentally. researchgate.net This fundamental understanding is crucial for the rational design of new catalysts and synthetic methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Benzyloxy)-2-methylaniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Route 1 : React 2-methyl-5-nitroaniline with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group, followed by nitro reduction using H₂/Pd-C .
- Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated intermediates and benzyloxy precursors .
- Key Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10% Pd) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 7.4–7.3 (benzyl aromatic protons), δ 6.6–6.5 (aniline protons), δ 5.1 (OCH₂Ph), δ 2.2 (CH₃) .
- HPLC : Retention time comparison against certified standards (C18 column, MeOH/H₂O mobile phase) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 213.2 (C₁₄H₁₅NO) .
Advanced Research Questions
Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?
- Mechanistic Insight : The benzyloxy group (-OCH₂Ph) is a strong para-director, while the methyl group (-CH₃) is ortho/para-directing. Competition between these groups dictates regioselectivity:
- Example : Nitration with HNO₃/H₂SO₄ predominantly yields 4-nitro derivatives due to benzyloxy’s dominance .
- Contradictions : In halogenation, steric hindrance from the benzyloxy group may shift selectivity toward the meta position relative to the methyl group .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Stability Profile :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the benzyloxy group to form 5-hydroxy-2-methylaniline. Monitor via UV-Vis (λₐᵦₛ 270 nm decay) .
- Neutral/Alkaline Conditions (pH 7–12) : Stable for >48 hours. Use buffered solutions (PBS, Tris-HCl) for biological assays .
- Mitigation : Store in anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar) to prevent degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:
- Structural Variants : Minor substituent changes (e.g., -NO₂ vs. -NH₂ at position 4) alter binding to bacterial enzymes .
- Assay Conditions : Differences in bacterial strains (Gram+ vs. Gram−), inoculum size, or incubation time .
Methodological Challenges and Solutions
Q. How to optimize purification when synthesizing this compound with >99% purity?
- Challenge : Co-elution of by-products (e.g., de-benzylated intermediates) during chromatography.
- Solution : Use gradient elution (hexane → EtOAc) with silica gel impregnated with AgNO₃ to separate aromatic isomers. Confirm purity via GC-MS .
Q. What advanced techniques characterize electronic effects of substituents on this compound’s reactivity?
- DFT Calculations : Model Hammett σ values to predict substituent effects on reaction rates .
- Cyclic Voltammetry : Measure oxidation potentials (E₁/₂) to assess electron-donating/withdrawing impacts of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
